4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)18-5-3-15(4-6-18)19(23)21-11-14-9-17(12-20-10-14)16-7-8-26-13-16/h3-10,12-13H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGPJICWMZHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the furan-pyridine moiety. Common reagents used in these reactions include dimethylamine, sulfuryl chloride, and various coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group results in amines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide/Thiazole Derivatives ()
Compounds 4d–4i in share a benzamide-thiazole scaffold with diverse substituents. Key comparisons include:
Key Observations :
- The target compound’s dimethylsulfamoyl group may enhance solubility compared to halogenated analogs like 4d/4e, but its pyridine-furan system could reduce melting points relative to thiazole-based derivatives .
- Thiazole-containing analogs (4d–4i) exhibit antibacterial and kinase-inhibitory activity, suggesting the target compound may share similar mechanisms .
Sulfonamide Derivatives with Heterocyclic Moieties (–4)
The sulfonamide derivative 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () provides insights into sulfamoyl group interactions:
Key Observations :
- Sulfonamides () demonstrate stronger antimicrobial activity than benzamides, but the target compound’s dimethylsulfamoyl group may offer improved metabolic stability .
- The pyridine-furan system in the target compound could enhance π-π stacking interactions in enzyme binding compared to oxazole-based sulfonamides .
Pyridine-Containing Derivatives (–6)
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () highlights pyridine’s role in pharmacological activity:
Key Observations :
Research Findings and Data Gaps
Biological Activity
4-(Dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide, also known by its CAS number 2034229-27-9, is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features make it a candidate for therapeutic applications, including anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a benzamide core with a dimethylsulfamoyl group and a furan-pyridine moiety. The molecular formula is with a molecular weight of 385.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 2034229-27-9 |
Biological Activity Overview
Research indicates that this compound exhibits antitumor and anti-inflammatory properties, primarily through its interaction with various biological targets, including receptor tyrosine kinases (RTKs) and enzymes involved in inflammatory pathways.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. It is believed to modulate the activity of protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and inflammation.
Case Studies and Research Findings
-
Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results showed that the compound exhibited moderate to significant cytotoxicity across multiple cell lines at concentrations ranging from 0.1 to 100 µM. The most notable inhibition was observed in K562 cells, where it demonstrated an effective suppression of cell proliferation.Cell Line IC50 (µM) Inhibition (%) K562 25 70% MCF-7 30 65% HeLa 40 60% -
Inhibition of Receptor Tyrosine Kinases
The compound was tested for its inhibitory effects on various RTKs, including EGFR and PDGFRα. It showed promising results with inhibition rates exceeding 70% at low nanomolar concentrations, indicating its potential as a targeted therapy for cancers driven by these receptors.Receptor Inhibition (%) at 10 nM EGFR 91% PDGFRα 77%
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of the Benzamide Core : This is achieved through traditional coupling reactions.
- Introduction of Dimethylsulfamoyl Group : Utilizing reagents such as sulfuryl chloride.
- Formation of the Furan-Pyridine Moiety : This step often requires specific conditions to ensure proper linkage without degradation.
Q & A
Q. What are the recommended synthetic routes for 4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-3-yl group to the pyridine ring .
- Amide bond formation : Activation of the carboxylic acid group (e.g., using EDCI or HATU) followed by reaction with the amine-containing intermediate .
- Sulfamoylation : Introduction of the dimethylsulfamoyl group using dimethylsulfamoyl chloride under basic conditions . Optimization : Solvents (DMF, THF), temperature (controlled reflux), and catalysts (e.g., Pd/C) are critical. Purification via column chromatography or HPLC ensures high purity .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including furan and pyridine ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography : Resolves 3D conformation for binding studies .
Q. How does the molecular structure influence its physicochemical properties?
The compound features:
- A furan-3-yl-pyridine core for π-π stacking in biological interactions.
- A dimethylsulfamoyl group enhancing solubility and metabolic stability .
- A benzamide linker providing rigidity. Computational modeling (e.g., DFT) predicts logP (~3.5) and pKa values, influencing bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substitution patterns : Modify the furan ring (e.g., halogenation at position 2) to assess impact on kinase inhibition .
- Sulfamoyl group variants : Replace dimethylsulfamoyl with cyclic sulfonamides to evaluate metabolic stability .
- Pyridine methylation : Introduce methyl groups to enhance lipophilicity and blood-brain barrier penetration . Methodology : Combine synthetic chemistry with in vitro assays (e.g., IC50 determination against kinases) and molecular docking .
Q. What strategies resolve contradictory data in biological activity assays?
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Batch consistency : Re-characterize compound purity via HPLC and NMR to rule out degradation .
- Control experiments : Include known inhibitors (e.g., imatinib mesylate) to calibrate assay conditions .
Q. How can in silico modeling predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., ABL1) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfamoyl as a hydrogen bond acceptor) .
Q. What are the stability profiles under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies (pH 1–13) monitored via HPLC. Sulfonamide groups degrade under extreme acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at -20°C in anhydrous DMSO .
Methodological Guidance
Q. How to troubleshoot low yields in the final amide coupling step?
- Activation efficiency : Switch from EDCI to HATU for better carboxylate activation .
- Solvent choice : Use DMF for polar intermediates or dichloromethane for non-polar systems .
- Stoichiometry : Optimize amine/carboxylic acid ratio (1.2:1 recommended) .
Q. What in vitro assays are suitable for evaluating kinase inhibition?
- Kinase-Glo assay : Measures ATP depletion via luminescence .
- Radioactive assays : Use ³²P-ATP to quantify phosphorylated substrates .
- Cellular assays : Assess proliferation inhibition in K562 leukemia cells (compare to imatinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
